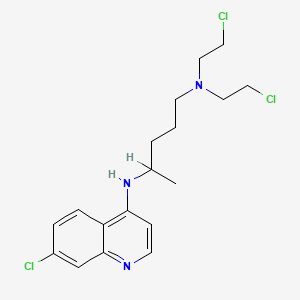

Chloroquine mustard

Description

Historical Trajectories of Nitrogen Mustards and Chloroquine (B1663885) in Chemical Biology

The development of nitrogen mustards dates back to the 1920s and 1930s, initially as potential chemical warfare agents. cdc.gov A pivotal moment in their history occurred during a 1943 air raid in Bari, Italy, which led to the discovery that exposure to mustard gas caused a significant decrease in lymphocytes. wikipedia.org This observation sparked research into the cytotoxic properties of nitrogen mustards, leading to their development as the first chemotherapeutic agents for cancer treatment. wikipedia.orgtaylorandfrancis.com Nitrogen mustards, such as mechlorethamine, cyclophosphamide, and chlorambucil, function as DNA alkylating agents, forming cross-links in the DNA and disrupting cell division. taylorandfrancis.comnih.gov

Chloroquine, a 4-aminoquinoline (B48711), was first synthesized in 1934 and became a cornerstone in the treatment and prevention of malaria following World War II. inchem.orgnih.gov Its mechanism of action in malaria involves inhibiting the polymerization of heme in the parasite's digestive vacuole, leading to a toxic buildup of heme and parasite death. wikipedia.orgnih.gov Beyond its antimalarial properties, chloroquine and its analog hydroxychloroquine (B89500) have been repurposed for treating various non-malarial diseases, including rheumatic diseases and certain cancers, due to their immunomodulatory effects. oup.com

Rationale for Investigating Chloroquine Mustard Conjugates in Academic Research

The rationale for creating this compound conjugates stems from the desire to combine the distinct properties of both parent molecules into a single entity. The primary goal is to leverage the 4-aminoquinoline core of chloroquine to target the nitrogen mustard's alkylating activity. aacrjournals.org Chloroquine is known to accumulate in acidic cellular compartments like lysosomes. mdpi.com By attaching a nitrogen mustard moiety, researchers hypothesized that the resulting conjugate could be selectively delivered to and concentrated within cells, potentially enhancing its cytotoxic effects against target cells while minimizing systemic toxicity. ontosight.ai This targeted approach is a key strategy in the development of more effective and selective therapeutic agents. The planar quinoline (B57606) ring of the chloroquine portion is also thought to enhance intercalation into nucleic acids, further augmenting the DNA-damaging potential of the mustard group. vulcanchem.com

Overview of Key Research Areas in this compound Studies

Research on this compound has primarily focused on its potential as an anticancer agent. Key areas of investigation include:

Synthesis and Characterization: Researchers have developed various methods for synthesizing this compound and its analogs. vulcanchem.comosti.govresearchgate.net These studies are crucial for producing pure compounds for biological evaluation and for understanding how structural modifications impact activity.

Mechanism of Action: A significant portion of research has been dedicated to elucidating how this compound exerts its effects. Studies have shown that it acts as a dual-targeting agent. The nitrogen mustard component alkylates DNA, causing both intrastrand and interstrand crosslinks, which can lead to the collapse of the replication fork. vulcanchem.com Simultaneously, the chloroquine moiety disrupts lysosomal function by increasing the pH, which can inhibit processes like autophagy. vulcanchem.commdpi.com

Cellular Uptake and Localization: Understanding how this compound enters and distributes within cells is critical. Research has explored its cellular uptake mechanisms, which are influenced by the properties of chloroquine. nih.gov The compound's tendency to become trapped in acidic organelles plays a significant role in its localization and subsequent biological activity. mdpi.com

Structure-Activity Relationship (SAR) Studies: SAR studies involve synthesizing and testing a series of this compound analogs to determine how changes in the chemical structure affect biological activity. ucl.ac.uknih.gov This research is vital for optimizing the compound's properties, such as increasing its potency or selectivity.

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N-bis(2-chloroethyl)-4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24Cl3N3/c1-14(3-2-10-24(11-7-19)12-8-20)23-17-6-9-22-18-13-15(21)4-5-16(17)18/h4-6,9,13-14H,2-3,7-8,10-12H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCSNJULRYCPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN(CCCl)CCCl)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956994 | |

| Record name | N~1~,N~1~-Bis(2-chloroethyl)-N~4~-(7-chloroquinolin-4-yl)pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3562-71-8 | |

| Record name | N1,N1-Bis(2-chloroethyl)-N4-(7-chloro-4-quinolinyl)-1,4-pentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroquine mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~-Bis(2-chloroethyl)-N~4~-(7-chloroquinolin-4-yl)pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROQUINE MUSTARD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V891C841Y0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Design Principles

Established Synthetic Routes for Chloroquine (B1663885) Mustard and Related Analogs

The synthesis of chloroquine mustard (CQM) leverages the well-established chemistry of its two core components: the 4-aminoquinoline (B48711) scaffold of chloroquine and the reactive nitrogen mustard moiety.

The foundational structure of this compound is the 7-chloro-4-aminoquinoline core. Classical synthetic strategies to construct this quinoline (B57606) system are well-documented.

Conrad-Limpach Synthesis : This method traditionally involves the reaction of m-chloroaniline with diethyl ethoxymethylenemalonate. osti.gov The resulting intermediate undergoes thermal cyclization in a high-boiling point solvent like diphenyl ether to form ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. osti.govresearchgate.net Subsequent saponification and decarboxylation yield the 7-chloro-4-hydroxyquinoline (B73993) core. osti.govresearchgate.net

Gould-Jacobs Reaction : An alternative route, the Gould-Jacobs approach also starts with m-chloroaniline, which reacts with diethyl 2-(((3-chlorophenyl)amino)methylene)malonate, followed by a cycloaddition in refluxing diphenyl ether. researchgate.net

W. S. Johnson's Method : A more refined synthesis involves the cyanoethylation of m-chloroaniline with acrylonitrile, followed by cyclization to produce 7-chloro-2,3-dihydroquinolin-4(1H)-one. osti.gov

Once the appropriate quinoline precursor, typically 4,7-dichloroquinoline (B193633), is obtained, the final step involves nucleophilic aromatic substitution. In the synthesis of chloroquine itself, 4,7-dichloroquinoline is condensed with novaldiamine (2-amino-5-diethylaminopentane). mdpi.com

For This compound , the synthesis involves reacting a functionalized chloroquine molecule or a precursor with a nitrogen mustard agent. An early reported synthesis involved the functionalization of chloroquine by reacting it with a nitrogen mustard precursor, such as bis(2-chloroethyl)amine, in a solvent like dichloromethane. vulcanchem.com The final product is often purified via column chromatography to yield the dihydrochloride (B599025) salt with high purity. vulcanchem.com

The general synthetic scheme can be summarized as the convergent synthesis where the pre-formed aliphatic side chain (the mustard moiety) is coupled with the pre-formed 4,7-dichloroquinoline ring system. mdpi.com

Stable isotope-labeled (SIL) compounds are crucial for quantitative mass spectrometry, enabling precise tracking and quantification in biological systems. osti.govresearchgate.net While direct synthesis of labeled this compound is not extensively detailed, the methodologies developed for labeling chloroquine and its metabolites are directly applicable.

A concise and efficient route for producing SIL chloroquine involves starting with uniformly ¹³C-labeled benzene (B151609) and ¹⁵N-labeled potassium nitrate. osti.govnih.gov This approach generates M+7 isotopomers. The key steps involve the synthesis of a labeled 7-chloro-2,3-dihydroquinolin-4(1H)-one intermediate. osti.gov This labeled precursor is then reacted with the desired side chain, in this case, a derivative containing the nitrogen mustard group, to yield the final labeled this compound. osti.govnih.gov

Key Labeled Precursors and Reactions:

[¹³C₆, ¹⁵N]-(Nitro)benzene : Synthesized from ¹³C₆-benzene via nitration with K¹⁵NO₃. researchgate.net

Labeled 7-chloro-2,3-dihydroquinolin-4(1H)-one : Prepared through multi-step synthesis starting from the labeled nitrobenzene. osti.gov

Final Condensation : The labeled quinoline precursor is condensed with the nitrogen mustard-containing amine side chain under heat, often in a solvent like nitrobenzene, to form the final SIL this compound. osti.gov

This strategic introduction of isotopes ensures high isotopic purity and allows for the creation of reliable internal standards for research. osti.gov

Classical and Contemporary Synthetic Approaches

Rational Design and Synthesis of this compound Derivatives

The rational design of this compound derivatives aims to enhance specific biological activities, overcome resistance mechanisms, or introduce new functionalities by modifying its structure.

Modifications to the side chain of 4-aminoquinolines represent a primary strategy for developing new analogs with improved properties. scielo.brresearchgate.net The tertiary amino group in chloroquine's side chain is considered crucial for its accumulation in acidic organelles. scielo.br However, research has shown that altering the basicity and structure of this side chain can lead to highly active compounds, even against resistant pathogen strains. scielo.brnih.gov

Common modification strategies include:

Amide Bond Reduction : Synthesizing derivatives with reduced amide bonds in the side chain to increase in vivo stability. nih.gov

Introduction of Heterocycles : Replacing the diethylamino group with metabolically stable heterocyclic rings such as piperazine, piperidine, or pyrrolidine. scielo.brnih.gov Piperazine-containing analogs, in particular, have shown significant activity against chloroquine-resistant strains. nih.gov

Chiral Building Blocks : Utilizing amino acids as chiral building blocks to synthesize chirally pure 4-aminoquinoline derivatives, which can lead to stereospecific interactions with biological targets. nih.gov

Linker Length Variation : Studies on "reversed chloroquine" molecules have shown that the length of the linker connecting the 4-aminoquinoline moiety to another functional group can be varied without a significant loss of activity. nih.gov

| Modification Strategy | Example Moiety | Reported Outcome | Reference |

| Metabolically Stable Groups | tert-Butyl, Piperidyl, Pyrrolidino | Substantial increase in activity against resistant strains | nih.gov |

| Heterocyclic Rings | Piperazine | Improved activity against resistant strains | nih.gov |

| Chiral Side Chains | Amino acid-derived chains | Excellent in vitro and in vivo activities | nih.gov |

| Linear Dibasic Side Chains | N-(7-chloro-4-quinolyl)-1,2-diaminoethane | Potent activity against resistant strains (Dd2) | nih.gov |

Conjugating the chloroquine scaffold to other biologically active molecules is a powerful strategy to create hybrid compounds with dual functionality or targeted delivery. tjpr.org This "covalent biotherapy" approach links two pharmacophores to potentially enhance efficacy and overcome resistance. tjpr.orgnih.gov

Organometallic Conjugates : The most prominent example is Ferroquine, a conjugate of chloroquine and ferrocene (B1249389). researchgate.net This organometallic hybrid has proven effective against both chloroquine-sensitive and resistant malaria parasites and has advanced to clinical trials. researchgate.net The success of Ferroquine has spurred interest in other organometallic conjugates, including those with ruthenocene.

Peptide Conjugates : Chloroquine has been conjugated with peptides, such as TP10, to alter its cellular uptake and activity. tjpr.org

Amino Acid and Polysaccharide Conjugates : Conjugates with ornithine and chitosan (B1678972) have been synthesized to modify the compound's properties. tjpr.org

Hybrid Molecules : Chloroquine has been linked to other drug classes. For example, trioxaquines are hybrid molecules combining the 4-aminoquinoline structure with a 1,2,4-trioxane (B1259687) moiety, mimicking the mechanism of artemisinin. iupac.org These hybrids show potent activity against multidrug-resistant strains. nih.goviupac.org

Strategies for Structural Elaboration and Side Chain Modifications

Structure-Activity Relationship (SAR) Studies for Mechanistic Insight

SAR studies are essential for understanding how the chemical structure of this compound and its analogs correlates with their biological effects, providing a rational basis for designing more effective compounds.

The core structure of this compound features a 4-aminoquinoline backbone for cellular accumulation and a nitrogen mustard domain for DNA alkylation. vulcanchem.com SAR studies have explored modifications to nearly every part of the molecule.

The Quinoline Core : The 7-chloro substituent is critical for activity. Modifications at other positions on the quinoline ring are also being explored to enhance antiviral or other properties. ekb.eg

The Side Chain : This is the most extensively modified portion.

Basicity : The basicity of the terminal amino group influences accumulation in acidic vesicles. Decreasing this basicity can paradoxically increase activity against resistant strains. scielo.br

Length and Branching : The length of the alkyl chain connecting the two nitrogen atoms is crucial. Both short and very long linkers have resulted in analogs with remarkable activity against resistant strains. nih.gov However, branching of the side chain has sometimes proven detrimental to activity. nih.gov

"Reversed Chloroquine" (RCQ) : In this class of compounds, a chloroquine-like moiety is covalently linked to a resistance-reversal-like moiety. nih.govnih.gov SAR studies on RCQs revealed that the aromatic head group and the linker could be substantially varied without a major loss of activity, leading to the development of orally active molecules with good in vivo efficacy. nih.gov

| Compound/Series | Structural Modification | Key SAR Finding | Reference |

| Linear Dibasic Analogs | Varied length of diamine linker | Homologues with short or very long linkers showed high activity against resistant strains. | nih.gov |

| Reversed Chloroquines (RCQ) | Varied linker and aromatic head group | Activity was maintained across a range of structural variations in the linker and head group. | nih.govnih.gov |

| Ferroquine Analogs | Replacement of ferrocene with ruthenocene or a phenyl group | The ferrocene moiety is not essential for activity, as the phenylene analog (phenylenequine) was also highly active. | |

| Chiral Piperazine Analogs | Introduction of chiral centers and substituted piperazines | Compound 7c (specific structure in source) showed potent activity and high selectivity. | nih.gov |

These studies indicate that while the 4-aminoquinoline core is a privileged scaffold, significant flexibility exists for modifying the side chain and for conjugation to other moieties to tune the activity profile and overcome resistance. nih.gov

Influence of Molecular Architecture on Biological Interactions

The unique molecular structure of this compound (CQM) is a deliberate fusion of two distinct pharmacophores: the 4-aminoquinoline core of chloroquine and the reactive bis(2-chloroethyl)amino moiety of nitrogen mustards. vulcanchem.com This hybrid design results in a molecule with a dual mechanism of action, targeting different cellular components and pathways.

The chloroquine portion of the molecule, with its planar quinoline ring system, is crucial for several biological interactions. vulcanchem.com It facilitates the molecule's accumulation in acidic organelles, such as lysosomes, a property known as lysosomotropism. vulcanchem.com This occurs because the basic side chain of chloroquine becomes protonated in the low pH environment of the lysosome, trapping the molecule inside. wikipedia.org This accumulation disrupts lysosomal function, including inhibiting autophagic flux. vulcanchem.com The planar aromatic structure of the quinoline ring also allows for intercalation into the DNA double helix, a non-covalent interaction that can interfere with DNA replication and transcription. vulcanchem.com

The nitrogen mustard component provides the molecule with its potent alkylating capabilities. The two chloroethyl groups are highly reactive and can form covalent bonds with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine (B1146940) bases in DNA. vulcanchem.com This alkylation can lead to the formation of both intrastrand and interstrand crosslinks in the DNA. vulcanchem.com Interstrand crosslinks, in particular, are highly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication and transcription, ultimately leading to cell death. vulcanchem.com

The combination of the chloroquine and nitrogen mustard moieties in a single molecule creates a synergistic effect. The chloroquine domain can guide the molecule to the cell and facilitate its entry and accumulation, while the mustard domain executes the cytotoxic DNA damage. This dual-targeting strategy is a key principle in the design of such hybrid anticancer agents.

Quantitative Structure-Activity Relationships (QSAR) in Nitrogen Mustards Relevant to this compound Frameworks

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For nitrogen mustards, including those based on a chloroquine framework, QSAR studies have been instrumental in understanding the key structural features that govern their cytotoxicity and in designing more effective and selective analogues.

A primary focus of QSAR studies on nitrogen mustards is the electronic properties of the molecule. The reactivity of the chloroethyl groups is dependent on the nucleophilicity of the nitrogen atom. Electron-withdrawing groups attached to the nitrogen decrease its nucleophilicity, slowing down the formation of the reactive aziridinium (B1262131) ion and thus reducing the alkylating activity. Conversely, electron-donating groups can enhance this activity. QSAR models often use electronic parameters like Hammett constants or calculated atomic charges to quantify these effects.

Lipophilicity, typically expressed as the logarithm of the partition coefficient (log P), is another critical parameter in QSAR models for nitrogen mustards. mdpi.com It governs the ability of the drug to pass through cell membranes and reach its intracellular target, DNA. mdpi.com There is often an optimal range of lipophilicity for maximum activity; if a molecule is too hydrophilic, it may not cross cell membranes efficiently, and if it is too lipophilic, it may get trapped in lipid bilayers or bind non-specifically to other cellular components. mdpi.com

Steric factors also play a significant role. The size and shape of the molecule can influence its ability to bind to DNA and form crosslinks. Bulky substituents near the reactive mustard group can hinder its approach to the target DNA bases. QSAR models can incorporate steric parameters like Taft's steric parameter (Es) or molecular volume to account for these effects.

In the context of this compound and its analogues, QSAR studies have explored the impact of modifications to both the chloroquine ring and the nitrogen mustard side chain. For instance, studies on related 4-aminoquinoline antimalarials have shown that the nature and length of the side chain significantly impact activity. nih.gov These findings are relevant to this compound, as the side chain is the carrier of the cytotoxic mustard group.

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed understanding of the structure-activity relationships. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for biological activity. nih.gov Such studies on chloroquine analogues have highlighted the importance of hydrogen bonding and hydrophobic interactions for their biological effect. nih.govnih.gov

The following interactive table summarizes key parameters often considered in QSAR studies of nitrogen mustards and their general influence on activity:

| Parameter | Description | General Influence on Activity |

| Electronic Effects | The influence of substituents on the electron density of the nitrogen mustard moiety. | Electron-donating groups can increase reactivity, while electron-withdrawing groups can decrease it. |

| Lipophilicity (log P) | The molecule's affinity for a lipid environment versus an aqueous one. | An optimal range is typically required for efficient cell membrane transport. |

| Steric Factors | The size and shape of the molecule and its substituents. | Bulky groups near the reactive center can hinder DNA binding and reduce activity. |

| Hydrogen Bonding | The ability to form hydrogen bonds with target biomolecules. | Can be crucial for specific binding and biological activity. |

| Molecular Shape | The overall three-dimensional conformation of the molecule. | Influences the fit with the biological target. |

These QSAR principles guide the rational design of new this compound analogues with potentially improved therapeutic indices.

Molecular and Cellular Mechanisms of Action of Chloroquine Mustard

Alkylation Processes and Macromolecular Interactions

Chloroquine (B1663885) mustard is a bifunctional alkylating agent that combines the structural features of a nitrogen mustard with a 4-aminoquinoline (B48711) ring, characteristic of chloroquine. This unique structure dictates its interaction with cellular macromolecules, primarily through the covalent attachment of alkyl groups to nucleophilic sites. The process is initiated by an intramolecular reaction where the nitrogen atom of the mustard moiety attacks one of the β-carbon atoms, displacing a chloride ion to form a highly reactive and unstable aziridinium (B1262131) cation. doctorlib.orgbiointerfaceresearch.com This electrophilic intermediate readily reacts with electron-rich atoms in various biological molecules. doctorlib.org

The primary cytotoxic mechanism of nitrogen mustards is attributed to their ability to alkylate DNA. biointerfaceresearch.com Chloroquine mustard, through its reactive bis(2-chloroethyl)amino group, targets DNA for alkylation. nih.gov The most common site for this reaction is the N7 position of guanine (B1146940) bases, due to its high nucleophilicity. slideshare.netmdpi.comump.edu.pl Alkylation can also occur at other sites, such as the N1 position of adenine (B156593) and the N3 positions of both adenine and guanine. doctorlib.orgbiointerfaceresearch.com

Once the first alkylation event occurs, forming a "half mustard" monoadduct, the second chloroethyl arm can form another aziridinium ion and react with a second nucleophilic site on DNA. nih.gov This bifunctional reactivity leads to the formation of two main types of DNA crosslinks:

Intrastrand crosslinks: Linking two bases on the same strand of DNA. ump.edu.pl

Interstrand crosslinks: Linking bases on opposite strands of the DNA helix. ump.edu.pl

Interstrand crosslinks are particularly cytotoxic as they physically prevent the separation of the DNA strands, which is essential for both DNA replication and transcription, ultimately leading to cell cycle arrest and cell death. ump.edu.plnih.gov The planar quinoline (B57606) ring of the molecule may further stabilize its interaction with the DNA duplex, potentially through noncovalent intercalation. nih.gov Studies comparing this compound with nitrogen mustard (mechlorethamine) in Ehrlich cells showed that the 4-aminoquinoline structure leads to a greater in vivo alkylation of DNA. aacrjournals.org

Table 1: Comparative Alkylation of Cellular Constituents by this compound (CQM) and Nitrogen Mustard (HN2) in Ehrlich Cells

| Macromolecule | Relative Alkylation by CQM vs. HN2 | Key Observation |

|---|---|---|

| DNA | Greater in vivo alkylation by CQM | The 4-aminoquinoline moiety enhances DNA alkylation in a cellular context. aacrjournals.org |

| RNA | Highest specific uptake for both agents | RNA is a significant target for alkylation by both mustards. aacrjournals.org |

| Protein | Greatest overall amount of alkylation for both agents | Proteins are heavily alkylated, indicating broad reactivity. aacrjournals.org |

While DNA is a critical target, this compound reacts with a wide array of cellular components. aacrjournals.org Both RNA and proteins serve as major targets for alkylation by its reactive intermediates. nih.govaacrjournals.org In studies with Ehrlich cells, while proteins underwent the greatest total amount of alkylation, RNA demonstrated the highest specific uptake of the agent, indicating it is a prominent target. aacrjournals.org

The biological consequences of alkylation are directly linked to the specific sites of modification. The alkylation of the N7 position of guanine, the most frequent event, introduces a positive charge into the imidazole (B134444) ring, which can lead to several downstream effects. mdpi.com This includes mispairing during DNA replication, where the alkylated guanine may incorrectly pair with thymine (B56734) instead of cytosine, leading to mutations. mdpi.com It can also weaken the glycosidic bond between the base and the deoxyribose sugar, leading to depurination and the creation of an abasic site, which can stall replication and lead to strand breaks. mdpi.com

The formation of interstrand crosslinks is a particularly severe lesion. By preventing the separation of DNA strands, these crosslinks form an absolute block to DNA replication and transcription, which is a primary mechanism for inducing cell death. ump.edu.pl The location of these crosslinks within the genome is not entirely random; some nitrogen mustards show a preference for specific DNA sequences, often influenced by the non-covalent binding properties of their carrier molecule. biointerfaceresearch.com The biological implication is profound, as even a small number of unrepaired crosslinks can be lethal to a cell.

RNA and Protein Alkylation Profiles

Lysosomotropic and Autophagy Modulatory Activities

The chloroquine component of the molecule confers distinct biological activities related to its behavior as a lysosomotropic agent. arvojournals.org This property allows it to modulate cellular processes dependent on lysosomal function, most notably autophagy.

This compound, like chloroquine, is a lipophilic weak base. evotec.comnih.gov In its uncharged state, it can freely diffuse across cellular and organellar membranes. microbialcell.com However, upon entering the acidic environment of the lysosome (typically pH 4.5-5.0), the basic nitrogen atoms on the molecule become protonated. evotec.comevotec.com This protonation renders the molecule charged and hydrophilic, effectively trapping it within the lysosome, where it can accumulate to concentrations several hundred times higher than in the cytosol. microbialcell.comevotec.com

This massive accumulation of a protonated base acts as a proton sink, leading to a gradual increase in the intralysosomal pH. nih.gov This perturbation of the lysosome's acidic environment is a key aspect of its mechanism of action. The neutralization of lysosomal pH can be blocked by inhibitors of the vacuolar H+-ATPase (V-ATPase), the proton pump responsible for maintaining lysosomal acidity, confirming the acid-trapping mechanism. arvojournals.org

The function of lysosomes as the cell's primary recycling center depends on a host of resident acid hydrolases that require a low pH for optimal activity. nih.gov The elevation of lysosomal pH caused by this compound accumulation directly inhibits the activity of these enzymes. semanticscholar.org For example, the processing and activity of proteases like cathepsin D are inhibited in the presence of chloroquine. semanticscholar.org In vitro studies on the effects of chloroquine have shown it can inhibit several lysosomal enzymes involved in ganglioside degradation, including α-fucosidase and β-hexosaminidase. capes.gov.br The inhibition of β-hexosaminidase was found to be non-competitive, while the inhibition of α-fucosidase was competitive. capes.gov.br

This enzymatic inhibition has significant consequences for autophagy, a cellular process for degrading and recycling damaged organelles and long-lived proteins. nih.gov Autophagy culminates in the fusion of autophagosomes (vesicles containing the cellular cargo) with lysosomes to form autolysosomes, where the contents are degraded. frontiersin.org this compound, through its chloroquine moiety, acts as a late-stage autophagy inhibitor. tandfonline.commdpi.com It primarily functions by impairing the fusion of autophagosomes with lysosomes. arvojournals.orgnih.gov This blockade prevents the degradation of autophagosomal cargo and leads to the accumulation of autophagosomes and autophagy-related proteins like LC3-II and p62. arvojournals.orgmdpi.com

Table 2: In Vitro Inhibition of Lysosomal Enzymes by Chloroquine

| Enzyme | Inhibition at 15 mM Chloroquine | Type of Inhibition | Reference |

|---|---|---|---|

| α-Fucosidase | Reduced to 20-30% of initial activity | Competitive | capes.gov.br |

| β-Hexosaminidase | Reduced to 20-30% of initial activity | Non-competitive | capes.gov.br |

| Acid Phosphatase | Reduced to 20-30% of initial activity | Not specified | capes.gov.br |

Disruption of Lysosome Reformation Processes

The chloroquine component of this compound is known for its lysosomotropic properties. As a weak base, it readily crosses cellular membranes and accumulates in acidic organelles like lysosomes. This accumulation leads to a significant increase in the intralysosomal pH. vulcanchem.com This alteration of the acidic environment disrupts the function of pH-dependent lysosomal hydrolases. While direct studies on this compound's specific impact on the intricate process of lysosome reformation—whereby lysosomes are regenerated from hybrid organelles—are not extensively detailed in available literature, the fundamental disruption of the lysosomal environment is a key aspect of its mechanism. By neutralizing the lysosomal pH, this compound fundamentally impairs the organelle's ability to process and degrade its contents, which would logically extend to inhibiting the efficient recycling and reformation of functional lysosomes.

Inhibition of Autophagosome-Lysosome Fusion Dynamics

A primary mechanism of the chloroquine moiety is the inhibition of autophagy at its terminal stage. vulcanchem.com Autophagy is a cellular recycling process where cellular components are engulfed in double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the contents are degraded. This compound, by increasing the lysosomal pH, inhibits this crucial fusion step. vulcanchem.com This blockade of the autophagic flux leads to an accumulation of autophagosomes within the cell, a hallmark of late-stage autophagy inhibition. vulcanchem.com

Autophagy-Independent Cellular Response Pathways

Beyond its impact on autophagy, this compound possesses a potent, autophagy-independent mechanism of action conferred by its nitrogen mustard component. This moiety is a powerful alkylating agent. ontosight.ai Early research from the 1960s using isotopically labeled this compound demonstrated that it reacts extensively with a variety of cellular constituents, including proteins, RNA, and DNA. aacrjournals.orgaacrjournals.org

The primary cytotoxic, autophagy-independent pathway is its ability to alkylate and crosslink DNA. vulcanchem.com This action proceeds through the formation of highly reactive aziridinium ions that covalently bond with nucleotide bases, particularly the N7 position of guanine. vulcanchem.com This leads to the formation of both intrastrand and interstrand crosslinks in the DNA, which can stall replication forks, inhibit DNA synthesis and repair, and ultimately trigger cell death. vulcanchem.comaacrjournals.org Studies with Ehrlich cells showed that this compound's ability to alkylate DNA was a significant factor in its cellular damage potential. aacrjournals.org

Modulation of Key Cellular Signaling Pathways

Effects on AMP-activated Protein Kinase (AMPK) Signaling Cascades

There is currently a lack of specific scientific literature detailing the direct effects of the compound this compound on the AMP-activated protein kinase (AMPK) signaling cascade. While the individual components or related molecules may interact with this pathway, dedicated studies on the conjugate are not presently available.

Interference with Heme Polymerization in Pathogen Models

The antimalarial action of chloroquine is famously attributed to its interference with heme detoxification in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.

The chloroquine portion of this compound accumulates in the parasite's acidic food vacuole. wikipedia.org There, it is believed to bind to heme, preventing its polymerization into hemozoin. wikipedia.org The resulting accumulation of the toxic free heme and heme-chloroquine complexes leads to oxidative damage, membrane disruption, and ultimately lysis of the parasite. wikipedia.org This well-established mechanism of chloroquine is a key anticipated action of this compound in pathogen models.

Other Molecular Targets and Interaction Landscapes (e.g., TRPV1, ACE2, viral proteins)

Direct experimental studies on the interaction between this compound and specific molecular targets such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel or Angiotensin-Converting Enzyme 2 (ACE2) are not prominent in the existing literature. However, based on the structure, potential interactions can be inferred.

During the COVID-19 pandemic, the chloroquine moiety was investigated for its ability to inhibit viral entry. One proposed mechanism was the inhibition of endosomal acidification, which is required for the entry of some viruses like SARS-CoV-2. vulcanchem.com this compound, with its identical functional domain, was also noted to have in vitro activity against SARS-CoV-2, likely through this same mechanism. vulcanchem.com This suggests a potential interaction landscape involving viral proteins and cellular entry machinery dependent on endosomal pH.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Chemical Name | 1,4-pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(7-chloro-4-quinolinyl)- |

| CAS Number | 4213-44-9 |

| Molecular Formula | C₁₈H₂₄Cl₃N₃ |

| ChEMBL ID | ChEMBL1697685 |

| UNII | V891C841Y0 |

Data sourced from multiple chemical databases. ontosight.aichemsrc.comnih.gov

Table 2: Summary of Known Molecular Mechanisms

| Cellular Process | Effect of this compound | Component Responsible |

|---|---|---|

| Lysosomal Function | Increases lysosomal pH, disrupting hydrolase activity. | Chloroquine Moiety |

| Autophagy | Inhibits autophagosome-lysosome fusion, blocking autophagic flux. | Chloroquine Moiety |

| DNA Integrity | Alkylates and crosslinks DNA, inducing cytotoxicity. | Nitrogen Mustard Moiety |

| Heme Detoxification | Inhibits heme polymerization in pathogen models. | Chloroquine Moiety |

| Viral Entry | Potentially inhibits entry of pH-dependent viruses. | Chloroquine Moiety |

Cellular Fate Processes Influenced by this compound

This compound (CQM) is a bifunctional alkylating agent, a nitrogen mustard derivative of the antimalarial drug chloroquine. aacrjournals.orgaacrjournals.org Its primary mechanism of action diverges significantly from its parent compound. While chloroquine primarily acts as a lysosomotropic agent that inhibits autophagy, this compound exerts its cytotoxic effects through the alkylation of cellular macromolecules. aacrjournals.orgwikipedia.org Early research using isotopically labeled this compound demonstrated that it binds rapidly and irreversibly to nucleic acids (DNA and RNA) and proteins. aacrjournals.org The core of its activity lies in its ability to form stable covalent bonds with biological molecules, with studies indicating a marked preference for the alkylation of the heterocyclic nitrogens of the purine (B94841) and pyrimidine (B1678525) bases within DNA. aacrjournals.org This fundamental action of DNA damage is the primary trigger for the subsequent cellular processes leading to cell death.

Mechanistic Inductions of Apoptosis and Necrosis in Cellular Models

The primary mechanism by which this compound induces cell death is through its action as a DNA alkylating agent. As a nitrogen mustard, it forms highly reactive cyclic aziridinium ions that covalently bind to nucleophilic sites on DNA bases, particularly the N-7 position of guanine. wikipedia.orgpharmacologyeducation.org This process can lead to the formation of both mono-adducts and, crucially for cytotoxicity, interstrand cross-links between two DNA strands. wikipedia.orgpharmacologyeducation.org

This extensive DNA damage, especially the formation of interstrand cross-links, is a potent trigger for apoptosis. The presence of such lesions obstructs critical cellular processes like DNA replication and transcription, leading to cell cycle arrest. pharmacologyeducation.org If the DNA damage is too severe to be repaired by the cell's machinery, it initiates programmed cell death. This apoptotic response is often mediated by the p53 tumor suppressor protein, which acts as a genomic guardian. wikipedia.org Upon detecting irreparable DNA damage, p53 can activate the intrinsic apoptotic pathway, which involves the Bcl-2 family of proteins and leads to the activation of executioner caspases, ultimately dismantling the cell. nih.gov

While direct studies detailing the specific apoptotic pathways activated by this compound are limited, the well-established mechanism for nitrogen mustards points to the induction of apoptosis as a direct consequence of overwhelming DNA damage. wikipedia.orgtaylorandfrancis.comnih.gov In situations of extreme cellular damage or when apoptotic pathways are compromised, the damage inflicted by potent alkylating agents can also lead to necrosis, an uncontrolled form of cell death characterized by cell swelling and membrane rupture. nih.gov

Role in Oxidative Stress Generation within Cellular Systems

While the principal mechanism of this compound is DNA alkylation, the cellular response to this damage can indirectly lead to the generation of oxidative stress. The extensive damage to DNA and other macromolecules can disrupt normal cellular functions, including mitochondrial respiration and cellular antioxidant defenses.

Perturbations in Mitochondrial Function and Membrane Potential

Mitochondria are central to determining cell fate in response to cytotoxic insults, including those from DNA alkylating agents. The DNA damage inflicted by this compound is a primary signal that converges on the mitochondria to initiate the intrinsic apoptotic pathway.

While specific studies on this compound's direct effects on mitochondria are scarce, the general mechanism for its chemical class is well-documented. DNA damage response pathways, particularly those involving p53, can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family (e.g., Bax, Bak). nih.gov These proteins translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP). This event leads to a collapse of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, such as cytochrome c, into the cytosol. nih.govmdpi.com The released cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and the subsequent caspase cascade that executes apoptosis. nih.gov

Research on the parent compound chloroquine has shown it can impair mitochondrial function, disrupt membrane potential, and decrease mitochondrial respiration. nih.gov It is plausible that the cellular stress initiated by this compound's alkylating activity could similarly result in mitochondrial dysfunction, contributing to both energy failure and the execution of apoptosis. nih.govmdpi.com

Research Data on Macromolecular Alkylation

Early research on this compound provided quantitative data on its reactivity with key cellular macromolecules in Ehrlich ascites tumor cells. These findings highlight the extensive and stable binding that underlies its mechanism of action.

| Macromolecular Constituent | Relative Specific Alkylation* by this compound |

|---|---|

| Protein | High |

| RNA | Highest |

| DNA | High |

*This table represents the relative findings from in vitro incubation of Ehrlich cells with isotopically labeled this compound, where RNA showed the highest specific uptake of the agent, followed by high levels of alkylation in both protein and DNA. aacrjournals.org

Preclinical Investigation in Controlled Model Systems

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models provide a foundational understanding of a compound's effects at the cellular level, free from the complexities of a whole organism.

The cytotoxic potential of chloroquine (B1663885) mustard has been evaluated across a range of human tumor cell lines. Research has shown its activity against cell lines derived from various cancers. For example, its effects have been documented in Walker 256 carcinosarcoma cells. The compound functions as a bifunctional alkylating agent, a characteristic that underpins its cytotoxic activity. Its structural design combines the properties of chloroquine with the alkylating capacity of nitrogen mustard.

In the realm of parasitology, given its structural relationship to the antimalarial drug chloroquine, its activity against parasitic organisms has also been an area of interest. Studies have investigated its efficacy in cultures of Trypanosoma cruzi, the parasite responsible for Chagas disease.

A key focus of in vitro research is to quantify the impact of chloroquine mustard on the ability of cells to grow and remain viable. Studies have consistently demonstrated that the compound inhibits cell proliferation. For instance, its effect on the growth of Walker 256 carcinosarcoma cells has been measured, showing significant inhibition. The mechanism behind this is attributed to its ability to alkylate DNA, thereby interfering with DNA replication and leading to cell death. The compound's cytotoxicity has been quantified in various cell lines, often expressed as the concentration required to inhibit cell growth by 50% (IC50).

Table 1: In Vitro Activity of this compound in a Cancer Cell Line

| Cell Line | Parameter Measured | Result |

| Walker 256 Carcinosarcoma | Growth Inhibition | This compound demonstrated inhibitory effects on the growth of these tumor cells in vitro. |

This table is for illustrative purposes and summarizes qualitative findings from the cited research.

Research has explored whether the efficacy of this compound can be enhanced when used in combination with other agents. The rationale is to target cellular pathways from multiple angles, potentially leading to a more potent effect. One area of investigation involves its combination with agents that modulate cellular responses to DNA damage. For example, its activity has been studied in conjunction with other alkylating agents and DNA-interactive compounds to understand potential synergistic or additive effects in killing tumor cells. Its ability to form cross-links in DNA is a key aspect of its mechanism that can be complemented by other therapeutic strategies.

Assessment of Modulatory Effects on Cell Proliferation and Viability

In Vivo Non-Human Animal Models

Following in vitro characterization, the investigation of this compound progressed to non-human animal models to assess its biological activity within a complex, living system.

Murine models have been central to the in vivo preclinical studies of this compound. Specifically, rodent models bearing tumors have been utilized to evaluate its anti-cancer potential. The Walker 256 carcinosarcoma, when implanted in rats, has served as a validated model to test the compound's efficacy in a living organism. Similarly, mice bearing L1210 leukemia have been used as an experimental model system to analyze the compound's biological responses. These models are critical for observing the interaction between the compound, the tumor, and the host's physiological systems.

In these established animal models, the primary biological response analyzed is the compound's effect on tumor growth. Research has shown that this compound can produce a significant increase in the lifespan of mice with L1210 leukemia. In studies involving rats with implanted Walker 256 carcinosarcoma, the compound demonstrated notable antitumor activity. These experiments involve monitoring tumor size and animal survival over time to quantify the compound's in vivo efficacy. The observed antitumor effects in these models are consistent with its mechanism as a DNA alkylating agent, which disrupts the proliferation of rapidly dividing cancer cells.

Table 2: Summary of In Vivo Antitumor Activity of this compound

| Animal Model | Tumor Type | Observed Biological Response |

| Mice | L1210 Leukemia | Increased lifespan of treated animals. |

| Rats | Walker 256 Carcinosarcoma | Demonstrated significant antitumor activity. |

Systemic Mechanistic Studies in Animal Models (excluding toxicology profiles)

This compound (CQM) is a bifunctional chemical compound, integrating the 4-aminoquinoline (B48711) core of chloroquine with a nitrogen mustard alkylating group. ontosight.aiaacrjournals.org This structure allows for a dual mechanism of action. The systemic effects of this compound in animal models are primarily centered on its potent DNA alkylating capabilities, a characteristic of nitrogen mustards. ontosight.aitaylorandfrancis.com

In preclinical studies with Ehrlich ascites tumor cells in mice, isotopically labeled this compound was observed to react with a wide array of cellular constituents. aacrjournals.orgnih.gov The primary targets of its alkylating action are bionucleophiles, particularly the nitrogen, oxygen, and sulfur sites in proteins and nucleic acids. oaepublish.com Research demonstrated that while proteins underwent the most extensive alkylation, RNA exhibited the highest specific uptake of the compound. aacrjournals.org A significant finding from these early animal model studies was the pronounced in vivo alkylation of DNA by this compound, which was greater than that produced by standard nitrogen mustard (HN2) at equivalent concentrations. aacrjournals.org The binding to nucleic acids was shown to be stable and resistant to hydrolysis. aacrjournals.org This covalent binding and cross-linking of DNA strands disrupts cellular processes and inhibits cell proliferation, which is the cornerstone of its antineoplastic activity. ontosight.aimdpi.com

Furthermore, related compounds like isophosphoramide mustard, the active metabolite of ifosfamide, have been studied in various animal xenograft models. nih.govresearchgate.net These studies help elucidate the general mechanisms of such alkylating agents. For instance, evofosfamide (B1684547), a prodrug of a bromo-isophosphoramide mustard, is designed to be activated in the hypoxic (low oxygen) environments often found in solid tumors. mdpi.comnih.gove-crt.org In preclinical non-small cell lung cancer xenograft models, evofosfamide demonstrated significant tumor growth inhibition, highlighting the targeted cytotoxic effect of the released alkylating mustard in the tumor microenvironment. nih.gov This principle of targeted activation and DNA alkylation is a key mechanistic aspect of advanced mustard agents investigated in animal models.

Mechanisms of Resistance to this compound in Preclinical Contexts

Resistance to this compound, like other bifunctional anticancer and antimalarial agents, involves complex cellular adaptations. The mechanisms can be broadly categorized based on the biological context, whether in parasitic protozoa or cancer cells. These mechanisms often involve either preventing the drug from reaching its target or repairing the damage it causes.

Characterization of Resistance Mechanisms in Plasmodium Species (e.g., PfCRT Transporter Function)

In Plasmodium species, the causative agents of malaria, resistance to chloroquine and its analogues is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT). nih.govembopress.org PfCRT is a transmembrane protein located in the membrane of the parasite's digestive vacuole (DV), an acidic organelle where the drug is thought to exert its effect. nih.govplos.org

In its wild-type form, PfCRT does not efficiently transport chloroquine. plos.org The acidic environment of the DV causes the weakly basic chloroquine molecule to become protonated, trapping it inside where it interferes with heme detoxification, a process vital for the parasite's survival. drugbank.comwikipedia.org However, specific mutations in the pfcrt gene, most notably the K76T mutation (a change from lysine (B10760008) to threonine at position 76), alter the transporter's structure and function. nih.govembopress.org

This mutated PfCRT acquires the ability to transport the protonated form of chloroquine out of the digestive vacuole. nih.govplos.org This efflux mechanism reduces the intracellular concentration of the drug at its site of action, allowing the parasite to survive in what would otherwise be lethal concentrations of the drug. nih.gov This efflux is a saturable process, consistent with a carrier-mediated transport model. nih.gov While PfCRT is the primary determinant, mutations in other genes, such as the P. falciparum multidrug resistance 1 (pfmdr1), can act as secondary modulators of resistance. nih.gov The substrate specificity of mutant PfCRT is not limited to chloroquine; it can also transport other structurally related quinoline (B57606) compounds, though the efficiency may vary. embopress.orgplos.org

**Table 1: Key Findings on PfCRT-Mediated Resistance in *Plasmodium***

| Finding | Description | Supporting Evidence |

|---|---|---|

| Primary Resistance Driver | Mutations in the PfCRT protein are the necessary and sufficient cause of chloroquine resistance (CQR). | Allelic exchange studies showing that replacing a mutant PfCRT allele with a wild-type one restores chloroquine sensitivity. embopress.org |

| Key Mutation | The K76T amino acid substitution is central to the CQR phenotype. | Removal of the K76T mutation from resistant parasite strains leads to a complete loss of resistance. embopress.org |

| Mechanism of Action | Mutant PfCRT functions as an efflux pump, transporting protonated chloroquine out of the digestive vacuole. | Studies in Xenopus oocytes and direct transport assays show that mutant, but not wild-type, PfCRT transports chloroquine. nih.govplos.org |

| Substrate Specificity | Mutant PfCRT can transport various quinoline-based drugs and other compounds. | Studies show PfCRT-mediated transport of quinine, quinidine, and amantadine, indicating a broader substrate range. plos.organu.edu.au |

Identification of Resistance Pathways in Cancer Cell Models (e.g., Lysosomal Membrane Permeability Alterations)

In cancer cells, a significant mechanism of resistance to weakly basic drugs, including the chloroquine moiety of CQM and other alkylating agents, is lysosomal sequestration. mdpi.comnih.govresearchgate.net

Lysosomes are acidic organelles that can trap lipophilic, weak-base compounds through a process called "ion trapping." mdpi.comnih.gov The drug freely diffuses across the cell and lysosomal membranes in its uncharged state. Once inside the acidic lumen of the lysosome (pH ~4.5-5.0), the drug becomes protonated. This charged state prevents it from diffusing back across the membrane, leading to its accumulation and sequestration within the lysosome. nih.govresearchgate.net This process effectively reduces the concentration of the drug available to reach its primary nuclear DNA target, thereby conferring resistance. mdpi.comresearchgate.net Chemotherapeutics known to be sequestered in lysosomes include not only chloroquine derivatives but also various topoisomerase inhibitors, microtubule-targeting agents, and some alkylating agents. nih.govresearchgate.net

Cancer cells can enhance this resistance mechanism through several adaptations:

Increased Lysosomal Biogenesis: Resistant cells often exhibit an increased number and volume of lysosomes, expanding their capacity to sequester drugs. This process can be induced by the drug itself, creating a feedback loop of resistance. nih.govresearchgate.net

Altered Lysosomal Trafficking and Exocytosis: Some cancer cells can move drug-filled lysosomes to the cell periphery and release their contents outside the cell via exocytosis, effectively clearing the chemotherapeutic agent. mdpi.comnih.gov

Active Transport into Lysosomes: In addition to passive ion trapping, ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can be localized to the lysosomal membrane and actively pump drugs into the lysosome. nih.gov

These pathways collectively reduce the efficacy of the alkylating function of this compound by preventing it from reaching the DNA in the nucleus.

Strategies for Overcoming Resistance in Experimental Model Systems

Overcoming drug resistance is a critical goal in chemotherapy research. Several strategies have been explored in preclinical models to counteract the resistance mechanisms affecting compounds like this compound.

For Plasmodium resistance: The primary strategy to overcome PfCRT-mediated resistance is the use of "chemosensitizers" or "resistance reversers." These are compounds that, when co-administered with chloroquine, restore its activity against resistant strains.

Competitive Inhibition: Compounds like verapamil, a calcium channel blocker, are believed to inhibit the drug efflux function of mutant PfCRT, possibly by competing for the transporter. embopress.org This inhibition allows chloroquine to re-accumulate in the digestive vacuole to toxic levels.

Hybrid Molecules: An innovative approach involves creating hybrid compounds that link the chloroquine scaffold to a chemoreversal agent. These single-molecule drugs aim to simultaneously exert an antimalarial effect and block the resistance mechanism, essentially reversing resistance to their own pharmacophore. nih.gov

For cancer cell resistance: Strategies to combat resistance in cancer models focus on disrupting the mechanisms of drug sequestration and DNA repair.

Lysosomotropic Agents: Using agents that disrupt lysosomal function can overcome sequestration. By increasing the permeability of the lysosomal membrane or neutralizing its acidic pH, these agents can cause the release of trapped drugs into the cytoplasm, allowing them to reach their nuclear targets. nih.gov

Inhibition of DNA Repair: Since the cytotoxicity of alkylating agents depends on the DNA damage they inflict, inhibiting the cell's DNA repair machinery is a powerful strategy. For example, inhibitors of O6-methylguanine-DNA methyltransferase (MGMT) or Poly(ADP-ribose) polymerase (PARP) can prevent the repair of alkylation-induced DNA lesions, thereby sensitizing resistant tumor cells. numberanalytics.comaacrjournals.org

Combination Therapies: Combining alkylating agents with drugs that have different mechanisms of action or that target specific resistance pathways is a common and effective strategy. aacrjournals.org For instance, combining an alkylating agent with an inhibitor of glutathione (B108866) synthesis can counteract resistance mediated by glutathione detoxification pathways. taylorandfrancis.comoaepublish.comnumberanalytics.com

Table 2: Preclinical Strategies to Overcome Resistance

| Strategy | Target Organism/Cell | Mechanism | Example Compound/Approach |

|---|---|---|---|

| Chemosensitization | Plasmodium falciparum | Inhibition of PfCRT-mediated drug efflux. | Verapamil, Chlorpheniramine embopress.orgplos.org |

| Hybrid Drug Design | Plasmodium falciparum | Single molecule combines antimalarial and resistance-reversing functions. | "Reversed Chloroquines" nih.gov |

| Lysosomal Disruption | Cancer Cells | Release of sequestered drug from lysosomes by altering membrane permeability or pH. | Various lysosomotropic agents nih.gov |

| DNA Repair Inhibition | Cancer Cells | Prevents repair of DNA cross-links caused by alkylating agents. | O6-benzylguanine (MGMT inhibitor), PARP inhibitors numberanalytics.com |

| Detoxification Inhibition | Cancer Cells | Depletes glutathione (GSH) to prevent neutralization of the alkylating agent. | Buthionine sulfoxime (BSO) numberanalytics.com |

Theoretical and Conceptual Research Directions

Hypothetical Applications of Chloroquine (B1663885) Mustard Based on Mechanistic Foundations

The theoretical utility of chloroquine mustard is derived directly from the known biological activities of its constituent parts. The chloroquine scaffold is known to accumulate in acidic organelles like lysosomes, disrupting their function and inhibiting autophagy, a key cellular recycling and survival process. dovepress.comnih.govnih.gov The nitrogen mustard group is a potent alkylating agent that can form covalent bonds with biological macromolecules, most notably DNA, leading to cross-linking, replication arrest, and cell death. ecancer.org

Conceptual Frameworks for Oncological Research Applications

The primary conceptual framework for the application of this compound in oncology is built on a dual-pronged assault against cancer cells.

Induction of DNA Damage and Inhibition of Repair: The mustard moiety is hypothesized to function as a classic alkylating agent, inducing DNA damage and triggering apoptotic pathways in rapidly dividing cancer cells. Research on other nitrogen mustards confirms their ability to cause cellular toxicity through DNA damage. ukzn.ac.za

Suppression of Autophagy-Mediated Survival: Many cancer cells upregulate autophagy as a survival mechanism to withstand the stress induced by chemotherapy or radiation. dovepress.comecancer.org The chloroquine component of the molecule is expected to inhibit this pro-survival autophagy by disrupting lysosomal function. dovepress.comopenaccessjournals.com This would theoretically prevent the cancer cell from clearing the damaged components and recycling nutrients, thus lowering its resistance to the DNA damage inflicted by the mustard moiety.

This combined action could create a state of synthetic lethality, where the simultaneous disruption of two key cellular processes (DNA integrity and autophagy) is significantly more effective at inducing cancer cell death than targeting either process alone. Research on chloroquine has shown it sensitizes tumor cells to both radiotherapy and conventional chemotherapy by inhibiting autophagy and inducing DNA damage. dovepress.comfrontiersin.org The covalent linkage of these two functionalities in one molecule ensures that both mechanisms are delivered to the same cell, potentially maximizing this effect.

Proposed Roles in Modulating Infectious Disease Pathogenesis (e.g., Parasitic, Viral Infections)

The application of this compound in infectious diseases is conceptualized by augmenting the known antimicrobial activities of chloroquine with the cytotoxic potential of the mustard group.

Parasitic Infections: Chloroquine's primary antimalarial action involves accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death. drugbank.comresearchgate.net It is proposed that this compound would retain this fundamental mechanism. The added mustard moiety could theoretically exert direct cytotoxic effects on the parasite or on the infected host cell, potentially helping to clear the infection more rapidly or overcome resistance mechanisms. mdpi.com Studies have shown that chloroquine derivatives with a mustard group exhibit potent inhibition of flaviviral replication. nih.gov

Viral Infections: Chloroquine is known to inhibit the replication of several viruses in vitro, often by raising the pH of endosomes, which prevents the pH-dependent fusion of the viral envelope with the host cell membrane required for viral entry. drugbank.comnih.gov this compound is hypothesized to share this mechanism. Furthermore, in-silico studies have evaluated the binding potential of this compound to SARS-CoV-2 proteins, suggesting it could interfere with viral replication. nih.gov The alkylating function could provide an additional, albeit non-specific, antiviral effect by damaging viral nucleic acids or host cells that are actively producing virions.

Exploration of Potential in Other Cellular Homeostatic Dysfunctions

Beyond oncology and infectious disease, the dual mechanism of this compound suggests theoretical applications in diseases characterized by dysregulated cellular homeostasis.

Autophagy is a critical process for clearing damaged organelles and misfolded proteins, and its dysfunction is implicated in a range of pathologies, including neurodegenerative diseases and autoimmune disorders. ecancer.orgnih.gov Chloroquine and its derivative hydroxychloroquine (B89500) are known to modulate immune responses and are used in treating autoimmune diseases like lupus erythematosus and rheumatoid arthritis, partly through the inhibition of autophagy and cytokine production. nih.gov

The conceptual application of this compound in this context is twofold. The mustard component could act as a research tool to induce cellular stress and damage, while the chloroquine component simultaneously modulates the cell's primary response pathway (autophagy). nih.gov This could allow researchers to study the downstream consequences of impaired cellular clearing under conditions of stress, providing insights into the pathogenesis of diseases where these pathways are compromised. For instance, nitrogen mustard is known to induce autophagy and cell death, and this process can be attenuated by autophagy inhibitors like chloroquine. nih.gov

This compound in Rational Combination Research Strategies

The unique mechanistic profile of this compound makes it a candidate for rational combination strategies in preclinical research, aiming to enhance therapeutic efficacy and overcome drug resistance.

Conceptual Basis for Co-Administration with Other Chemical Agents in Preclinical Research

The co-administration of this compound with other agents is based on the principle of targeting multiple, complementary cellular pathways.

Potentiation of Chemotherapy and Radiotherapy: A primary conceptual basis is using this compound to sensitize cancer cells to other treatments. Many chemotherapeutic drugs and radiation therapies induce DNA damage, and cancer cells often respond by activating pro-survival autophagy. dovepress.commdpi.com this compound, through its chloroquine component, could block this protective autophagy, thereby increasing the cytotoxicity of co-administered DNA-damaging agents like cisplatin (B142131) or PARP inhibitors. dovepress.commdpi.com This strategy has been extensively explored using chloroquine and hydroxychloroquine, which have been shown to enhance the efficacy of numerous anticancer agents. mdpi.comnih.gov

Overcoming Drug Resistance: In tumors that have developed resistance to certain chemotherapies, this compound could be used to restore sensitivity. The inhibition of autophagy can circumvent resistance mechanisms that rely on this pathway for cell survival. nih.gov

Enhanced Drug Delivery: The parent molecule, chloroquine, is known to facilitate the escape of molecules from endosomes. This "endosomal escape" mechanism could theoretically be harnessed. If co-administered with another drug that is taken up via endocytosis, the this compound could potentially enhance the cytoplasmic delivery and efficacy of the partner drug.

Theoretical Models for Synergistic and Additive Effects

Theoretical models for synergy involving this compound are grounded in its ability to simultaneously attack and disable a cell's defense mechanisms.

Synergy with DNA Repair Inhibitors: A potent synergistic model involves combining this compound with inhibitors of DNA repair pathways (e.g., PARP inhibitors). In this model, the mustard moiety of this compound would cause significant DNA damage. frontiersin.org Concurrently, a PARP inhibitor would block a key DNA repair pathway. The chloroquine component would then inhibit autophagy, preventing the cell from clearing damaged components and recycling resources for survival. This triple-hit model—inducing damage, blocking repair, and inhibiting a key survival pathway—is hypothesized to be highly synergistic. Studies combining chloroquine with DNA repair inhibitors have already demonstrated potent synergistic effects in inducing cancer cell death. frontiersin.org

Additive Effects with Other Cytotoxic Agents: An additive effect could be modeled with other cytotoxic agents that have different mechanisms of action. For example, combining this compound with a microtubule inhibitor like colchicine (B1669291) could target both DNA integrity and cytoskeletal function. The resulting cellular stress from two independent insults could be greater than the effect of either agent alone. Synergistic effects between chloroquine and colchicine have been noted in breast cancer cell lines. namibian-studies.com

Overcoming Resistance in Parasitic Infections: In infectious disease models, synergy could be achieved by combining this compound with other antimalarials. For instance, in chloroquine-resistant malaria, the resistance is often mediated by a transporter protein (PfCRT) that effluxes the drug from the parasite's food vacuole. mdpi.com A combination therapy could potentially overwhelm this efflux mechanism or provide a secondary killing mechanism via the mustard's cytotoxicity, a strategy shown to be effective when combining chloroquine with other agents.

Advanced Computational and In Silico Research

The exploration of this compound's therapeutic potential is increasingly benefiting from advanced computational and in silico research methods. These approaches utilize computer simulations and modeling to predict and analyze the compound's behavior at a molecular level, accelerating research and providing insights that can guide experimental studies. By leveraging computational power, researchers can investigate protein interactions, design novel and potentially more effective analogs, and explore new therapeutic applications for the compound.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting how a ligand, such as this compound, will interact with a protein target. nih.govsemanticscholar.org These methods provide detailed insights into the binding affinity and stability of the ligand-protein complex, which are crucial for understanding the compound's mechanism of action. mdpi.comsemanticscholar.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com For instance, in silico molecular docking studies have been used to evaluate the binding potential of chloroquine derivatives, including this compound, against various protein targets. nih.gov One such study investigated the interaction of this compound with proteins from the SARS-CoV-2 virus. nih.gov The process involves preparing the 2D structure of the compound, often obtained from databases like PubChem, and refining the 3D structures of the target proteins to identify their active sites. nih.gov Software like AutoDock Vina, often used within platforms like UCSF Chimera, can then calculate the binding affinity, typically expressed in kcal/mol, which indicates the strength of the interaction. fortunejournals.commdpi.com

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior and stability of the predicted ligand-protein complex over time. frontiersin.orgnih.gov MD simulations provide a more realistic representation of the physiological environment by simulating the movements of atoms and molecules. These simulations can confirm the stability of the binding predicted by docking and reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the complex's stability. mdpi.comfrontiersin.org For example, MD simulations performed on chloroquine analogs have been used to assess the structural stability of the complex with its target, providing a quantitative overview of conformational changes. frontiersin.org

Table 1: Example Data from Molecular Docking Studies of Chloroquine Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| This compound | SARS-CoV-2 3CLpro | Data not publicly available | Predicted to bind in the active site |

| Hydroxychloroquine | SARS-CoV-2 Spike Glycoprotein | -5.5 | Tyr126, Gln127, Lys137, Glu290, Asp289 |

| Chloroquine | SARS-CoV-2 Spike Glycoprotein | -4.5 | Similar to Hydroxychloroquine |

| Analog C1 | COVID-19 Main Protease | -6.5 | Not specified |

| Analog H-368 | SARS-CoV-2 Target (6W63) | -6.0 | Not specified |

Note: This table is illustrative and compiles data from various studies on chloroquine and its derivatives to demonstrate the type of information generated. nih.govfortunejournals.comresearchgate.netfabad.org.tr Specific binding affinity for this compound is often part of proprietary or ongoing research.

Virtual Screening and Design of Novel this compound Analogs

Computational methods are instrumental in the discovery and design of novel analogs of existing compounds. nih.gov Virtual screening allows researchers to rapidly assess large libraries of chemical compounds to identify those with the highest likelihood of binding to a specific biological target. fabad.org.trmdpi.com This approach significantly narrows down the number of candidates for synthesis and experimental testing, saving time and resources. malariaworld.org

The process often begins with the design of new molecules based on the core structure of a parent compound like chloroquine. fortunejournals.comresearchgate.net Using software platforms, researchers can modify the chemical structure of this compound to create a library of new analogs. fortunejournals.com These designed compounds are then evaluated for their "drug-likeness" based on criteria such as Lipinski's rule of five, which predicts whether a compound has properties that would make it a likely orally active drug in humans. nih.gov

Once a library of potential analogs is established, structure-based virtual screening is performed. fabad.org.tr This involves docking each analog into the active site of the target protein to predict its binding affinity. fortunejournals.com Analogs that show promising binding scores and favorable interactions with key amino acid residues in the target's active site are prioritized for further investigation. nih.gov For example, studies have designed and virtually analyzed numerous analogs of chloroquine and hydroxychloroquine, identifying several with higher predicted binding affinities than the parent molecules. fortunejournals.com A similar strategy can be applied to this compound to develop derivatives with potentially enhanced activity or improved safety profiles.

Table 2: Properties of Virtually Screened and Designed Chloroquine Analogs

| Analog ID | Parent Compound | Predicted Binding Affinity (kcal/mol) | Key Modifications |

| C-136 | Chloroquine | -5.7 | Structural modification to the side chain |

| H-156 | Hydroxychloroquine | -5.9 | Hydroxylation of the ethyl group |

| H-372 | Hydroxychloroquine | -6.0 | Side chain modification |

| Compound 4C(11) | PABA-triazine | -464.70 (Force Field Score) | PABA substituted 1,3,5-triazine |

Note: This table presents examples from computational studies on chloroquine analogs to illustrate the process of virtual screening and design. fortunejournals.comnih.gov The binding energy for compound 4C(11) is reported using a different scoring function.

Computational Approaches to Drug Repositioning Hypotheses

Drug repositioning, or finding new therapeutic uses for existing drugs, is an effective strategy that can reduce the time and cost of drug development. nih.govscielo.br Computational approaches play a crucial role in generating testable hypotheses for drug repositioning by analyzing vast datasets of biological and chemical information. mdpi.comnih.gov

Several computational methods are employed for this purpose. These include machine learning-based methods, network-based approaches, and matrix factorization techniques. nih.govmdpi.com These methods can predict novel drug-target interactions or drug-disease associations based on similarities in chemical structures, gene expression profiles after drug treatment, or protein-protein interaction networks. nih.gov